

In-Depth Technical Guide: 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dichlorobutanoic acid

Cat. No.: B076014

[Get Quote](#)

CAS Number: 13023-00-2

This technical guide provides a comprehensive overview of **2,2-Dichlorobutanoic acid**, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines representative experimental protocols for its synthesis and analysis, and discusses its potential, though currently underexplored, applications.

Chemical Identity and Physicochemical Properties

2,2-Dichlorobutanoic acid, also known as 2,2-Dichlorobutyric acid, is a halogenated carboxylic acid.^{[1][2][3][4]} Its chemical structure consists of a four-carbon butanoic acid backbone with two chlorine atoms substituted at the alpha-carbon position.

Quantitative Data Summary

The key physicochemical properties of **2,2-Dichlorobutanoic acid** are summarized in the table below. These parameters are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.

Property	Value	Reference(s)
CAS Number	13023-00-2	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₆ Cl ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	156.99 g/mol	[1] [4]
IUPAC Name	2,2-dichlorobutanoic acid	[1]
Boiling Point	218.1 °C (at 760 mmHg)	[4]
Density	1.401 g/cm ³	[4]
Refractive Index	1.479	[4]
Flash Point	85.7 °C	[4]
Vapour Pressure	0.0487 mmHg (at 25 °C)	[4]
pKa (Predicted)	1.0 ± 0.18	[2]
XLogP3 (Predicted)	1.9	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,2-Dichlorobutanoic acid** are not extensively documented in peer-reviewed literature. However, based on established organic chemistry principles and methodologies for structurally similar compounds, the following representative protocols can be employed.

Representative Synthesis Protocol: Alpha-Chlorination of Butyric Acid

The synthesis of **2,2-Dichlorobutanoic acid** can be approached via the direct chlorination of butyric acid at the alpha-position. This reaction is a variation of the Hell-Volhard-Zelinsky reaction.

Reaction Principle: Butyric acid is first converted to an acyl halide intermediate, which then undergoes enolization. The enol form is subsequently chlorinated. Repetition of this process leads to dichlorination at the alpha-carbon.

Materials and Reagents:

- Butyric Acid (1 mole)
- Thionyl Chloride (SOCl_2) (2.2 moles)
- Chlorine Gas (Cl_2)
- Red Phosphorus (catalytic amount, e.g., 0.1 mole) or Phosphorus Trichloride (PCl_3)
- Inert solvent (e.g., carbon tetrachloride, CCl_4)
- Distilled water
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- UV lamp (for initiation)

Procedure:

- Acid Chloride Formation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, combine butyric acid (1 mole) and a catalytic amount of red phosphorus.
- Slowly add thionyl chloride (1.1 moles) from the dropping funnel. The mixture is gently warmed to initiate the reaction, which produces butanoyl chloride.
- Chlorination: Once the formation of the acid chloride is complete, cool the flask. Begin bubbling dry chlorine gas through the mixture while irradiating with a UV lamp. Maintain the temperature as recommended for alpha-chlorination reactions (typically between 80-100 °C).
- Second Chlorination: Continue the chlorination process. The reaction will proceed through the monochlorinated intermediate (2-chlorobutanoyl chloride) to the desired dichlorinated product (2,2-dichlorobutanoyl chloride). The reaction progress can be monitored by Gas Chromatography (GC).
- Hydrolysis: Once the reaction is complete, cautiously add the reaction mixture to an excess of cold water with vigorous stirring. This hydrolyzes the 2,2-dichlorobutanoyl chloride to **2,2-**

Dichlorobutanoic acid.

- Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 100 mL).
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure **2,2-Dichlorobutanoic acid**.

Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile chlorinated organic acids. Due to the polar nature of the carboxylic acid group, derivatization is often required to improve chromatographic peak shape and thermal stability.

Principle: The carboxylic acid is converted to a less polar and more volatile ester (e.g., methyl or ethyl ester) via derivatization. The derivatized analyte is then separated by GC and detected by MS.

Materials and Reagents:

- Sample containing **2,2-Dichlorobutanoic acid**
- Derivatization agent (e.g., Diazomethane, BF_3 -Methanol, or N,O -Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Internal Standard (IS) (e.g., a structurally similar chlorinated acid not present in the sample, such as 2,2-Dichloropropionic acid)
- High-purity solvents (e.g., Dichloromethane, Methanol, Hexane)
- Anhydrous Sodium Sulfate

Procedure:

- Sample Preparation (Solid Phase Extraction - SPE):
 - For aqueous samples, acidify the sample to a pH < 2 with HCl.
 - Pass the acidified sample through a C18 SPE cartridge pre-conditioned with methanol and acidified water.
 - Wash the cartridge with acidified water to remove interferences.
 - Elute the analyte with a suitable solvent like dichloromethane.[\[5\]](#)
 - Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
- Derivatization (Methylation with BF_3 -Methanol):
 - Concentrate the dried eluate to approximately 1 mL.
 - Add 1 mL of 14% BF_3 -Methanol solution.
 - Heat the mixture in a sealed vial at 60 °C for 30 minutes.
 - Cool the vial, add 1 mL of saturated sodium chloride solution, and extract the resulting methyl ester into hexane.
- GC-MS Analysis:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Inlet: Splitless mode, 250 °C.
 - Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
 - Mass Spectrometer: Agilent 5977A or equivalent.

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-400) for qualitative identification. Key ions for the methyl ester of **2,2-dichlorobutanoic acid** would be determined from a standard injection.

Applications in Research and Drug Development

Direct biological activity or applications in drug development for **2,2-Dichlorobutanoic acid** are not well-documented. However, its structure suggests potential utility in several areas:

- Chemical Building Block: As a bifunctional molecule (carboxylic acid and gem-dichloro group), it can serve as a precursor in the synthesis of more complex molecules, including heterocyclic compounds or other substituted carboxylic acids.
- Screening Compound: Structurally related halogenated acids have shown biological activity. For instance, 2,2-dichloropropionic acid (Dalapon) is a known herbicide. This suggests that **2,2-Dichlorobutanoic acid** could be a candidate for screening in antimicrobial, antifungal, or herbicidal assays.^[6] The presence of the dichloro group can significantly alter lipophilicity and electronic properties, potentially leading to interactions with biological targets.

Visualizations: Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

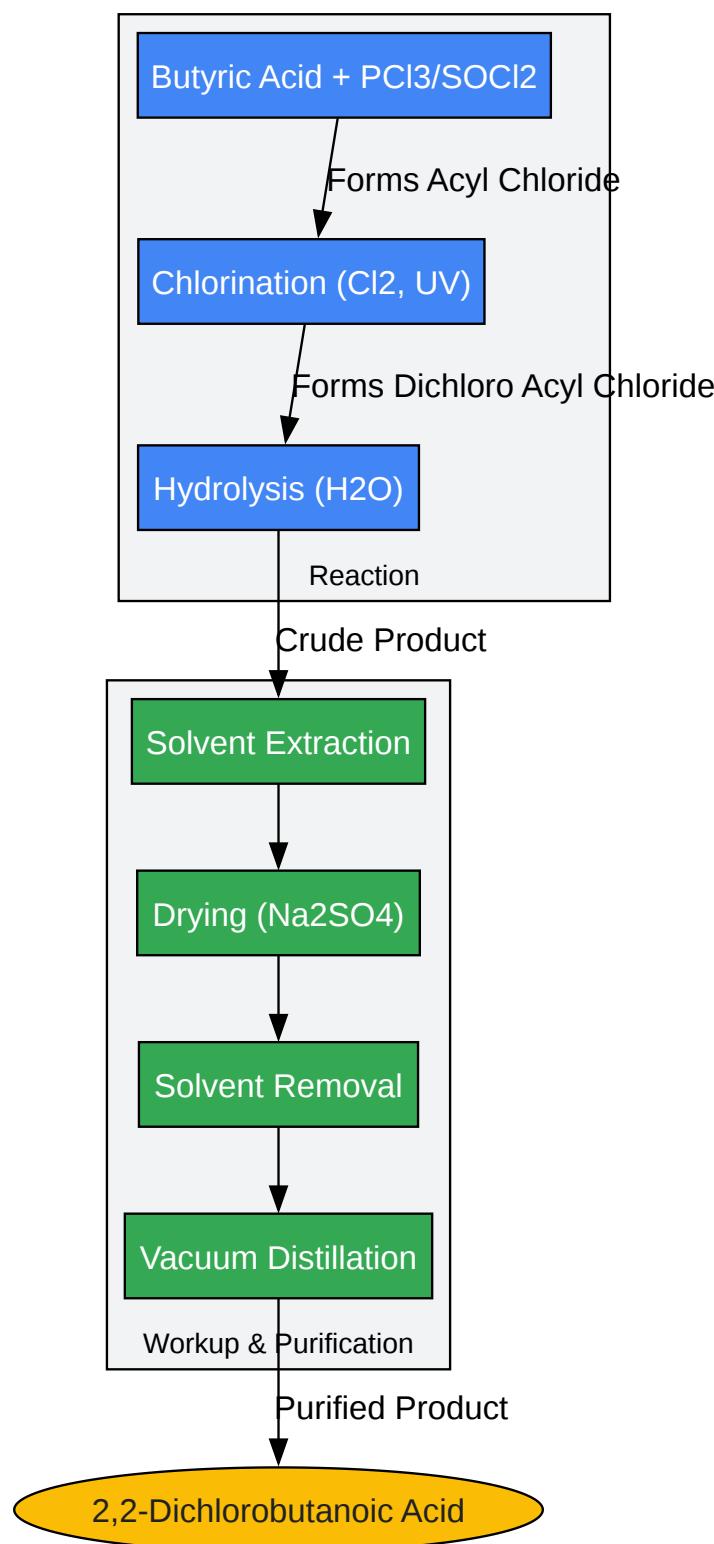


Figure 1: Generalized Synthesis Workflow for 2,2-Dichlorobutanoic Acid

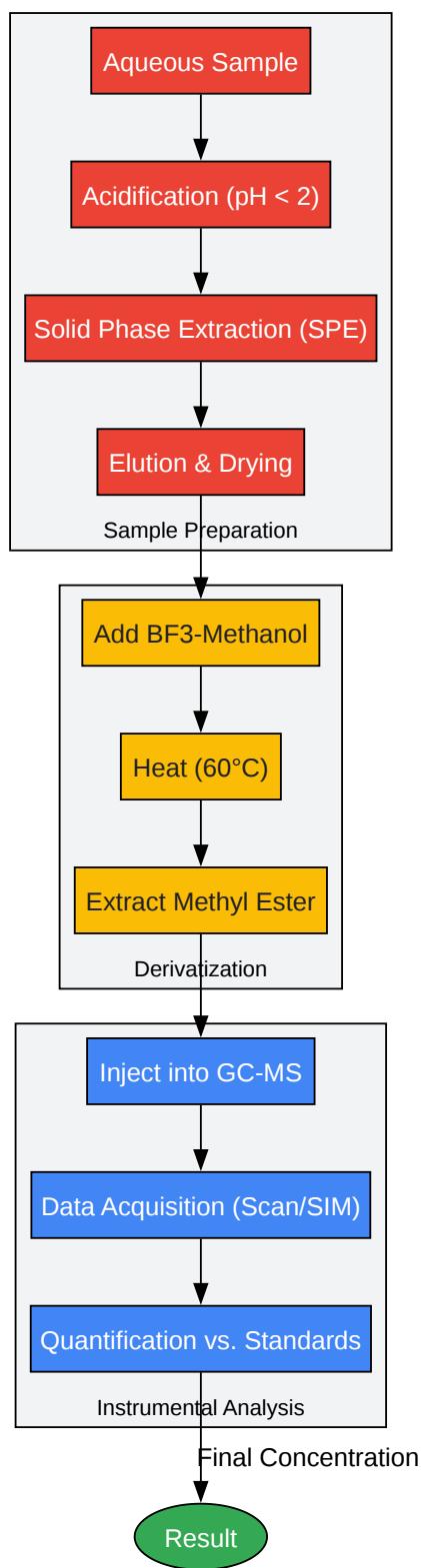


Figure 2: GC-MS Analytical Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17290 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dichlorobutanoic acid | 13023-00-2 [chemicalbook.com]
- 3. 2,2-DICHLOROBUTANOIC ACID [drugfuture.com]
- 4. 2,2-dichlorobutanoic acid | 13023-00-2 [chemnet.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,2-Dichlorobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076014#2-2-dichlorobutanoic-acid-cas-number\]](https://www.benchchem.com/product/b076014#2-2-dichlorobutanoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com